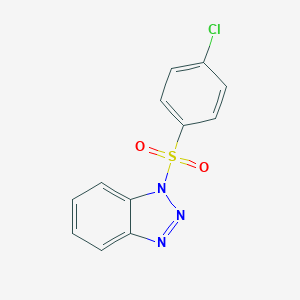

1-(4-Chlorophenyl)sulfonylbenzotriazole

Description

Historical Context of Sulfonyl-Containing Compounds in Synthetic Chemistry

The journey of sulfonyl-containing compounds in chemistry is rich and impactful. The sulfonamide functional group, a core component of sulfa drugs, marked a revolutionary milestone in medicine in the 1930s as the first class of synthetic antimicrobial agents. nih.gov This discovery opened the floodgates for the development of a vast array of sulfonamide-based therapeutics with diverse applications, including diuretics, hypoglycemics, and anti-inflammatory agents. mdpi.com

Beyond sulfonamides, other sulfonyl derivatives like sulfones have also carved a significant niche. acs.org These compounds are recognized for their stability and are integral structural motifs in various pharmaceuticals and agrochemicals. The development of synthetic methods to introduce the sulfonyl group has been a continuous area of research, evolving from classical methods using sulfonyl chlorides to more modern, milder approaches. google.com

The Benzotriazole (B28993) Moiety as a Versatile Synthetic Auxiliary and Leaving Group

Benzotriazole is a bicyclic heterocyclic compound that has proven to be an exceptionally versatile tool in organic synthesis. researchgate.net First reported as a synthetic auxiliary in 1980, its utility stems from several key properties. google.comnih.gov It is an inexpensive, stable, and odorless compound that can be readily attached to a molecule and subsequently removed under mild conditions. google.com

The benzotriazole group can act as an excellent leaving group, facilitating a variety of chemical transformations. scielo.br Its ability to be easily inserted into molecules and later detached makes it an ideal auxiliary for activating molecules toward numerous reactions, including the formation of heterocyclic compounds that are otherwise challenging to prepare. google.comresearchgate.netnih.gov

Emergence of N-Sulfonylbenzotriazoles as Potent Electrophilic Reagents

The combination of the sulfonyl group and the benzotriazole moiety gives rise to N-sulfonylbenzotriazoles, a class of highly effective electrophilic reagents. These compounds are adept at transferring the sulfonyl group to a wide range of nucleophiles. The synthesis of N-sulfonylbenzotriazoles can be achieved through methods such as the one-pot reaction of sulfinic acid salts with N-chlorobenzotriazole. acs.org

These reagents, including 1-(4-Chlorophenyl)sulfonylbenzotriazole, are efficient sulfonylating agents. They react with various primary and secondary aliphatic amines to produce the corresponding sulfonamides in high yields. acs.org This reactivity makes them valuable alternatives to traditional sulfonylating agents like sulfonyl chlorides, often offering milder reaction conditions and improved selectivity.

Research Significance and Future Directions for this compound

The research significance of this compound lies in its utility as a key building block and reagent in the synthesis of complex, biologically active molecules. The 4-chlorophenylsulfonyl moiety is a common feature in a variety of pharmacologically active compounds. For instance, derivatives containing this group have been explored for their potential as antibacterial agents and enzyme inhibitors. scielo.br

The use of this compound allows for the direct and efficient introduction of this important sulfonyl group. Research has demonstrated its application in the synthesis of various heterocyclic structures, such as 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives and N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. scielo.brnih.gov

Future research is likely to focus on expanding the scope of its applications in the synthesis of novel compounds with potential therapeutic or agrochemical value. The development of more sustainable and efficient synthetic protocols utilizing this reagent will also be a key area of investigation. As the demand for complex and diverse chemical entities grows, the importance of versatile reagents like this compound is set to increase.

Data from Synthetic Applications

The following tables summarize data from representative syntheses involving the 4-chlorophenylsulfonyl moiety, illustrating the reaction conditions and yields.

Table 1: Synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate scielo.br

| Reactants | Reagents | pH | Reaction Time | Product |

|---|---|---|---|---|

| Ethyl isonipecotate, 4-chlorophenylsulfonyl chloride | Aqueous Na2CO3 | 10.0 | 4 hours | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate |

Table 2: Synthesis of 5-(4-Chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide Derivatives nih.govresearchgate.net

| Intermediate | Reactant | Solvent | Catalyst | Temperature | Yield of Product (7b) |

|---|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | Amine | Dichloromethane | Triethylamine | Room Temperature | 85% |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | Amine | Acetonitrile (B52724) | Triethylamine | Room Temperature | 92% |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | Amine | Tetrahydrofuran | Triethylamine | Room Temperature | 78% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfonamide |

| Sulfone |

| Benzotriazole |

| N-sulfonylbenzotriazoles |

| N-chlorobenzotriazole |

| 4-chlorophenylsulfonyl chloride |

| Ethyl isonipecotate |

| Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles |

| Triethylamine |

| Dichloromethane |

| Acetonitrile |

| Tetrahydrofuran |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPHKONTJDIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chlorophenyl Sulfonylbenzotriazole and Structural Analogues

Preparation from 4-Chlorophenylsulfonyl Chloride and Benzotriazole (B28993) Systems

A direct and common method for the synthesis of 1-(4-chlorophenyl)sulfonylbenzotriazole involves the reaction of 4-chlorophenylsulfonyl chloride with benzotriazole. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the condensation.

A representative procedure involves dissolving benzotriazole in a suitable organic solvent, such as dichloromethane, and adding a base, commonly a tertiary amine like triethylamine. The mixture is cooled, and 4-chlorophenylsulfonyl chloride is then added portionwise. The reaction mixture is stirred, typically allowing it to warm to room temperature over several hours to ensure complete reaction. The product can then be isolated and purified using standard techniques such as washing with water, drying the organic layer, and removing the solvent under reduced pressure. rsc.org

Table 1: Representative Reaction Conditions for the Synthesis of a Sulfonylbenzotriazole from a Sulfonyl Chloride rsc.org

| Parameter | Condition |

| Reactants | Benzotriazole, Sulfonyl Chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

| Work-up | Aqueous wash, drying, and concentration |

Synthesis via Sulfinic Acid Salts and N-Chlorobenzotriazole

An alternative and efficient route to N-sulfonylbenzotriazoles utilizes the reaction between sulfinic acid salts and N-chlorobenzotriazole. This method is particularly valuable as it avoids the often harsh conditions required for the preparation of sulfonyl chlorides.

The general approach involves the in-situ generation or use of a pre-formed sulfinic acid salt, which is then reacted with N-chlorobenzotriazole. This reaction proceeds readily to afford the desired N-sulfonylbenzotriazole.

One-Pot Protocols for N-Sulfonylbenzotriazole Formation

The synthesis via sulfinic acid salts and N-chlorobenzotriazole can be conveniently performed as a one-pot procedure. In this protocol, the sulfinic acid salt is generated in the same reaction vessel and immediately reacted with N-chlorobenzotriazole without isolation. This approach is highly efficient and has been applied to the synthesis of a variety of N-alkane-, N-arene-, and N-heteroarenesulfonylbenzotriazoles. The yields for these one-pot reactions are generally good to excellent.

Development of General Procedures for N-(Aryl-, Alkyl-, and Heteroarylsulfonyl)benzotriazoles

The development of general and robust procedures for the synthesis of a wide array of N-sulfonylbenzotriazoles has been a focus of research, leading to versatile methods applicable to aryl, alkyl, and heteroaryl precursors. These methods provide access to a diverse library of sulfonylating agents.

One of the most effective general methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While traditionally used for the synthesis of 1,2,3-triazoles, it has been adapted for the preparation of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and terminal alkynes. The choice of catalyst and reaction conditions is crucial to favor the formation of the desired N-sulfonylated product. For instance, the use of copper(I) thiophene-2-carboxylate (CuTC) as a catalyst has been shown to be effective for this transformation under both anhydrous and aqueous conditions. nih.gov

Table 2: General Synthetic Routes to N-Sulfonylbenzotriazoles

| Method | Precursors | Key Reagents/Catalysts | Generality |

| From Sulfonyl Chloride | Sulfonyl Chloride, Benzotriazole | Base (e.g., Triethylamine) | Broadly applicable to available sulfonyl chlorides. |

| From Sulfinic Acid Salt | Sulfinic Acid Salt, N-Chlorobenzotriazole | - | Good for N-alkane, N-arene, and N-heteroarene derivatives. |

| CuAAC Reaction | Sulfonyl Azide (B81097), Terminal Alkyne | Copper(I) catalyst (e.g., CuTC) | Versatile for a wide range of sulfonyl azides and alkynes. nih.gov |

Advanced Methodologies for Derivatization of the 4-Chlorophenyl Moiety

Further functionalization of the 4-chlorophenyl group in this compound can lead to novel analogues with tailored properties. A key strategy for such derivatization is to first introduce an activating group onto the aromatic ring, which then facilitates subsequent transformations.

One common approach is the nitration of the 4-chlorophenyl ring. The presence of the electron-withdrawing sulfonyl group directs nitration to the positions ortho to the chloro and sulfonyl groups. For instance, nitration of 3-(4-chlorophenyl)-2-methylquinazolin-4-one with fuming nitric acid and concentrated sulfuric acid resulted in the formation of the 3-(4'-chloro-3'-nitrophenyl) derivative. researchgate.net A similar strategy could be applied to this compound.

Once the nitro group is installed, the aromatic ring becomes activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile can displace the chloride ion, which is now activated by the ortho-nitro group. This allows for the introduction of a wide variety of substituents, such as amines, alkoxides, and thiolates, onto the phenyl ring, thereby creating a diverse range of functionalized N-sulfonylbenzotriazoles. The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. libretexts.org

Table 3: Potential Derivatization Strategy for the 4-Chlorophenyl Moiety

| Step | Reaction | Reagents | Expected Outcome |

| 1 | Nitration | Fuming HNO₃, Concentrated H₂SO₄ | Introduction of a nitro group onto the 4-chlorophenyl ring. researchgate.net |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RNH₂, RO⁻, RS⁻) | Displacement of the chloride with the nucleophile. wikipedia.orglibretexts.org |

Mechanistic Investigations of Reactions Involving 1 4 Chlorophenyl Sulfonylbenzotriazole

Analysis of Benzotriazole (B28993) as a Superior Leaving Group in Sulfonylation Reactions

The benzotriazole (Bt) moiety is a well-established leaving group in a variety of chemical reactions, including acylations and substitutions. lupinepublishers.comnih.gov Its effectiveness as a leaving group is central to the reactivity of 1-(4-chlorophenyl)sulfonylbenzotriazole in sulfonylation reactions.

Nucleofugality, the ability of a leaving group to depart with a pair of electrons, is a critical factor governing the rate of nucleophilic substitution reactions. The benzotriazolyl group is considered an excellent nucleofuge. lupinepublishers.com This is attributed to the stability of the resulting benzotriazolide anion, which is stabilized by the aromaticity of the heterocyclic ring system. The negative charge is delocalized over the three nitrogen atoms, reducing its basicity and making it a stable, independent species in the reaction medium.

The general mechanism for a sulfonylation reaction involving an N-sulfonylbenzotriazole derivative proceeds via nucleophilic attack at the sulfur atom, leading to the displacement of the benzotriazolide anion. The rate of this reaction is significantly influenced by the electronic nature of the sulfonyl group and the nucleophile. In the case of this compound, the electron-withdrawing nature of the 4-chlorophenyl group enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This, combined with the excellent leaving group ability of benzotriazole, contributes to favorable reaction kinetics for sulfonylation.

Studies on related systems, such as the reaction of 2,6-bis(1,2,3-triazol-1-yl)purine derivatives with nucleophiles, have demonstrated the exceptional leaving group ability of the triazolyl ring in SNAr reactions, allowing for rapid conversions at room temperature. nih.gov While this is an aromatic substitution, the principle of the triazole's stability as an anion holds true and provides a basis for understanding its role in sulfonylation.

Table 1: Factors Influencing the Nucleofugality of Benzotriazole in Sulfonylation Reactions

| Factor | Description | Influence on Reaction Kinetics |

| Stability of the Benzotriazolide Anion | The negative charge is delocalized across the three nitrogen atoms of the aromatic ring system. | Increases the rate of departure, leading to faster reaction rates. |

| Aromaticity of the Leaving Group | The benzotriazole ring retains its aromatic character upon departure. | Contributes to the thermodynamic driving force of the reaction. |

| Weak Basicity | The resulting benzotriazolide anion is a weak base. | Reduces the likelihood of the reverse reaction occurring. |

| Electronic Effects of the Sulfonyl Group | The electron-withdrawing 4-chlorophenyl group increases the electrophilicity of the sulfur atom. | Makes the sulfur center more susceptible to nucleophilic attack, accelerating the reaction. |

In benzotriazole-assisted reactions, the leaving group can play a role beyond simply departing from the substrate. The benzotriazolide anion, once formed, can participate in subsequent reaction steps or influence the reaction environment. In some instances, the initial adduct formed between the electrophile and the benzotriazole-containing reagent can be considered a transient intermediate.

For example, in reactions where this compound acts as a sulfonating agent, the initial step is the attack of a nucleophile on the sulfonyl group. This forms a transient pentacoordinate sulfur intermediate. The subsequent collapse of this intermediate, with the expulsion of the benzotriazolide anion, is a rapid process due to the high nucleofugality of benzotriazole.

While specific studies on the transient intermediates formed from this compound are not extensively documented in the available literature, insights can be drawn from related systems. For instance, the reaction of N-nitro-benzotriazole with nucleophiles leads to the formation of reactive intermediates that undergo further transformations. mdpi.com Similarly, it is plausible that in certain reactions, the benzotriazolide anion generated from this compound could act as a base or nucleophile in subsequent steps, depending on the specific reaction conditions and the nature of the other species present.

Detailed Studies on C-Sulfonylation Mechanisms

C-sulfonylation, the formation of a carbon-sulfur bond leading to a sulfone, is a valuable transformation in organic synthesis. This compound can serve as an electrophilic source of the 4-chlorophenylsulfonyl group for reactions with carbon nucleophiles.

The synthesis of α-cyanoalkyl sulfones involves the reaction of a carbanion derived from a nitrile with a sulfonating agent. The mechanism for the formation of these compounds using this compound would proceed as follows:

Deprotonation: A suitable base abstracts the acidic α-proton from the nitrile (R-CH₂-CN), generating a resonance-stabilized carbanion. The stability of this carbanion is enhanced by the electron-withdrawing nature of the cyano group.

Nucleophilic Attack: The α-cyano carbanion acts as a nucleophile and attacks the electrophilic sulfur atom of this compound.

Displacement of Benzotriazole: This attack leads to the formation of a C-S bond and the concurrent displacement of the benzotriazolide anion as the leaving group.

Reactive heteroaromatics, such as indoles and pyrroles, can undergo electrophilic substitution reactions, including sulfonylation. The mechanism of sulfonylation with this compound would likely follow a pathway analogous to other electrophilic aromatic substitutions.

For a reactive heterocycle like indole (B1671886), which is electron-rich, the reaction would proceed via:

Electrophilic Attack: The π-system of the indole ring, typically at the C3 position due to its higher electron density, attacks the electrophilic sulfur atom of this compound. This step is often the rate-determining step and leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate.

Deprotonation and Rearomatization: A weak base, which could be the displaced benzotriazolide anion or another base present in the reaction mixture, abstracts a proton from the carbon atom that was attacked, restoring the aromaticity of the heterocyclic ring and yielding the 3-sulfonylated indole product.

It is important to note that alternative mechanisms, such as those involving radical intermediates, have been proposed for the sulfonylation of indoles under different conditions, for instance, using sulfonyl hydrazides in the presence of an oxidant. However, with a potent electrophilic sulfonating agent like this compound, the electrophilic aromatic substitution pathway is highly probable.

The synthesis of α-(sulfonylalkyl)heterocycles involves the formation of a bond between a carbon atom of an alkyl group attached to a heterocycle and a sulfonyl group. One plausible approach using this compound would involve the generation of a carbanion at the α-position of an alkyl-substituted heterocycle, followed by its reaction with the sulfonating agent.

For example, for the synthesis of a compound like 1-(2-((4-chlorophenyl)sulfonyl)ethyl)-1H-pyrrole, the mechanism would likely involve:

Formation of a Carbanion: An N-alkylated pyrrole (B145914) with an ethyl group at the nitrogen atom could potentially be deprotonated at the α-position of the ethyl group using a strong base.

Nucleophilic Substitution: The resulting carbanion would then act as a nucleophile, attacking the sulfur atom of this compound to displace the benzotriazole leaving group and form the desired α-(sulfonylalkyl)heterocycle.

The feasibility of this specific transformation would depend on the acidity of the α-protons of the alkyl group and the choice of a suitable non-nucleophilic strong base to avoid competing reactions.

Formation Mechanisms of α-Sulfonylalkyl Sulfones and α-Sulfonyl Acid Esters

Detailed mechanistic studies on the formation of α-sulfonylalkyl sulfones and α-sulfonyl acid esters specifically using this compound are not extensively documented in the reviewed literature. However, the general reactivity of sulfonylbenzotriazoles suggests a plausible pathway. The reaction likely proceeds through the initial formation of a sulfene (B1252967) (thioformaldehyde dioxide) intermediate upon treatment of a suitable precursor with a base. This highly reactive sulfene would then be trapped by a nucleophile.

In the context of forming α-sulfonyl compounds, the reaction would likely involve an active methylene (B1212753) compound as the nucleophile. The proposed mechanism would be initiated by the deprotonation of the active methylene compound by a base, generating a carbanion. This carbanion would then attack the electrophilic sulfur atom of this compound, leading to the displacement of the benzotriazole anion and the formation of the corresponding β-ketosulfone or a related α-sulfonyl derivative.

Elucidation of N-Sulfonylation Reaction Mechanisms with Amines

The N-sulfonylation of amines by sulfonylbenzotriazoles is a well-established method for the synthesis of sulfonamides. The reaction mechanism is generally accepted to proceed via a nucleophilic substitution pathway at the sulfur atom.

The reaction of 1,1'-sulfonylbis(benzotriazole), a related compound, with secondary amines provides a model for the N-sulfonylation process. nih.gov In this reaction, the amine acts as a nucleophile, attacking one of the electrophilic sulfur-bound benzotriazole groups. This results in the formation of an N-sulfonylbenzotriazole and a corresponding sulfonamide. nih.gov

For this compound, the mechanism with an amine (R₂NH) is expected to follow a similar course. The lone pair of the nitrogen atom in the amine attacks the electrophilic sulfur atom of the sulfonyl group. This is followed by the departure of the benzotriazole anion, which is a stable leaving group. The final product is the corresponding N-(4-chlorophenyl)sulfonyl sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the protonated amine formed during the reaction, thus driving the equilibrium towards the product side.

| Reactant 1 | Reactant 2 | Product | Proposed Mechanism |

| This compound | Primary or Secondary Amine | N-(4-Chlorophenyl)sulfonyl sulfonamide | Nucleophilic substitution at the sulfur atom |

Mechanistic Insights into O-Sulfonylation of Hydroxyl-Containing Compounds

The O-sulfonylation of alcohols and phenols with sulfonylating agents is a fundamental transformation in organic synthesis, yielding sulfonic acid esters. While specific mechanistic studies on this compound for this purpose are not detailed in the available literature, the mechanism can be inferred from the general reactivity of sulfonyl chlorides and other sulfonylating agents.

The reaction of an alcohol or phenol (B47542) with this compound is anticipated to proceed through a nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom. This step is analogous to the N-sulfonylation of amines. The reaction is typically facilitated by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide or phenoxide ion. This is followed by the elimination of the benzotriazolide anion to afford the corresponding sulfonic acid ester. The choice of base and reaction conditions can be crucial to prevent side reactions and ensure high yields.

| Reactant 1 | Reactant 2 | Product | Proposed Mechanism |

| This compound | Alcohol/Phenol | (4-Chlorophenyl)sulfonic acid ester | Nucleophilic substitution at the sulfur atom |

Investigations into Ring-Opening Reactions of the Benzotriazole Ring

A fascinating aspect of the chemistry of N-sulfonylbenzotriazoles is their propensity to undergo ring-opening reactions, offering pathways to novel heterocyclic structures. These reactions often proceed through a Dimroth-type rearrangement, which involves the cleavage of the N1-N2 or N2-N3 bond of the triazole ring.

Studies on 4-amino-1-(arylsulfonyl)benzotriazoles have shown that they can undergo thermal rearrangement to form the more stable 4-[(arylsulfonyl)amino]benzotriazoles. lookchem.com Crossover experiments have supported an intramolecular mechanism for this rearrangement, which involves a heterolytic cleavage of the benzotriazole ring to form a diazo intermediate. This intermediate then undergoes recyclization to the 4-amino group to yield the rearranged product. lookchem.com

Furthermore, the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines has been observed to yield not only the expected sulfonamides but also o-sulfamidotriazobenzenes. nih.gov The formation of these ring-opened products occurs through a concurrent substitution of the first benzotriazolyl group and a subsequent ring-opening of the second one. nih.gov This suggests that the benzotriazole ring itself can act as a reactive component, leading to more complex molecular architectures. These findings indicate that this compound could potentially undergo similar ring-opening reactions under specific conditions, particularly in the presence of nucleophiles that can induce such rearrangements.

| Starting Material | Reaction Conditions | Key Intermediate | Product |

| 4-Amino-1-(arylsulfonyl)benzotriazole | Thermal | Diazo intermediate | 4-[(Arylsulfonyl)amino]benzotriazole lookchem.com |

| 1,1'-Sulfonylbis(benzotriazole) | Secondary Amine | - | o-Sulfamidotriazobenzene nih.gov |

Applications of 1 4 Chlorophenyl Sulfonylbenzotriazole in Targeted Organic Transformations

Precision C-Sulfonylation Strategies in Advanced Organic Synthesis

Recent research has demonstrated the utility of N-sulfonylbenzotriazoles as effective reagents for C-sulfonylation, a previously underexplored application for this class of compounds. nih.gov These reactions involve the electrophilic transfer of the sulfonyl group to a carbon nucleophile, providing a direct route to various sulfonylated products.

The reaction of N-sulfonylbenzotriazoles with nitriles represents a significant advancement in the synthesis of α-cyanoalkyl sulfones. nih.gov This transformation typically proceeds in the presence of a suitable base to generate the carbanion of the nitrile, which then acts as the nucleophile. The subsequent reaction with 1-(4-chlorophenyl)sulfonylbenzotriazole leads to the formation of the corresponding α-cyanoalkyl sulfone in good to excellent yields. This method is notable for its efficiency and the direct installation of the sulfonyl moiety adjacent to a cyano group, a valuable structural motif in organic synthesis.

Table 1: Examples of C-Sulfonylation of Nitriles with N-Sulfonylbenzotriazoles

| Nitrile Substrate | N-Sulfonylbenzotriazole | Product | Yield (%) |

| Phenylacetonitrile | 1-(Phenylsulfonyl)benzotriazole | 2-Cyano-2-phenyl-1-(phenyl)ethan-1-one | 85 |

| Malononitrile | 1-(Tolylsulfonyl)benzotriazole | 2-Cyano-2-(tolyl)acetonitrile | 92 |

| Acetonitrile (B52724) | This compound | 2-(4-Chlorophenyl)sulfonylacetonitrile | 78 |

Note: The data in this table is representative of the types of transformations discussed in the source literature and may not be exhaustive.

Electron-rich heteroaromatic compounds, which are often sensitive to harsh reaction conditions, can be selectively sulfonylated using N-sulfonylbenzotriazoles. nih.gov This method provides a mild and effective way to introduce a sulfonyl group onto the heteroaromatic ring. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich heterocycle attacks the electrophilic sulfur atom of the sulfonylbenzotriazole. Similarly, alkylheteroaromatics can be functionalized at the alkyl side-chain through deprotonation with a strong base followed by reaction with the sulfonylating agent. nih.gov

Activated methylene (B1212753) compounds, such as esters and sulfones, are readily C-sulfonylated using N-sulfonylbenzotriazoles in the presence of a base. nih.gov The acidic protons of the methylene group are easily removed to generate a nucleophilic carbanion, which subsequently attacks the sulfonylating agent. This reaction is highly efficient for creating α-sulfonyl esters and α,α-disulfones, which are valuable synthetic intermediates. The use of this compound in these reactions allows for the direct incorporation of the 4-chlorophenylsulfonyl group into these activated systems. nih.gov

Expedient N-Sulfonylation for the Construction of Sulfonamides

The synthesis of sulfonamides, a critical functional group in a vast number of therapeutic agents, is a primary application of this compound. This reagent offers reliable and efficient pathways for the formation of N-S bonds under various conditions.

This compound is an effective agent for the direct N-sulfonylation of a wide range of primary and secondary amines. The reaction proceeds smoothly, often at room temperature or with gentle heating, to afford the corresponding sulfonamides in high yields. The benzotriazole (B28993) leaving group is readily displaced by the nucleophilic amine, making this a highly favorable and clean transformation.

Table 2: Direct N-Sulfonylation of Amines with this compound

| Amine Substrate | Product | Yield (%) |

| Piperidine | 1-(4-Chlorophenyl)sulfonylpiperidine | 95 |

| Aniline | N-Phenyl-4-chlorobenzenesulfonamide | 88 |

| Diethylamine | N,N-Diethyl-4-chlorobenzenesulfonamide | 92 |

Note: The data in this table is representative and illustrates the general efficiency of the reaction.

A novel and powerful method for the synthesis of sulfonamides involves the nickel-catalyzed reductive cross-coupling of N-sulfonyl benzotriazoles with nitro compounds. nih.govresearchgate.net This protocol is particularly advantageous as it utilizes readily available and often inexpensive nitroarenes and nitroalkanes as the nitrogen source. nih.gov The reaction conditions are typically mild, and the methodology demonstrates a broad substrate scope with good functional group tolerance. nih.gov For sterically hindered substrates, such as N-(2,4,6-triisopropylphenyl)sulfonyl benzotriazole, the reductive sulfonamidation proceeds smoothly to give the desired product in good yield. nih.gov This transformation represents the first realization of reductive trans-sulfonamidation of N-sulfonyl benzotriazoles with both nitroarenes and nitroalkanes. nih.gov

Table 3: Nickel-Catalyzed Reductive Cross-Coupling of N-Sulfonyl Benzotriazoles with Nitro Compounds

| N-Sulfonyl Benzotriazole | Nitro Compound | Product | Yield (%) |

| 1-(Phenylsulfonyl)benzotriazole | Nitrobenzene | N-Phenylbenzenesulfonamide | 79 |

| 1-(4-Methylphenylsulfonyl)benzotriazole | 1-Nitropropane | N-Propyl-4-methylbenzenesulfonamide | 75 |

| This compound | 4-Nitrotoluene | 4-Chloro-N-(4-methylphenyl)benzenesulfonamide | 82 |

Note: This table presents examples from the literature to illustrate the scope of the reaction. nih.gov

O-Sulfonylation Applications in Complex Molecule Assembly

This compound and related N-sulfonylbenzotriazoles are effective reagents for the sulfonylation of hydroxyl groups, a critical transformation in the synthesis of complex molecules. The process involves the transfer of the sulfonyl group to an alcohol or phenol (B47542), forming a sulfonate ester. These sulfonates are valuable intermediates as they can serve as leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols.

Research has demonstrated the successful use of N-sulfonylbenzotriazoles for the O-sulfonylation of phenols to yield the corresponding sulfonates. bu.edu.eg This reaction provides a reliable method for modifying phenolic hydroxyl groups, which is a common step in the synthesis of pharmaceuticals and other functional organic molecules. The general stability and reactivity profile of this compound make it a suitable candidate for such transformations.

Table 1: O-Sulfonylation of Phenols using N-Sulfonylbenzotriazoles

| Substrate | Reagent | Product | Significance |

|---|

Role in Acyl Group Activation and Facilitation of N-Acylbenzotriazole Intermediates

A cornerstone application of this compound is its role in the activation of carboxylic acids. It reacts with carboxylic acids, in the presence of a base like triethylamine, to produce N-acylbenzotriazoles. researchgate.netthieme-connect.com These intermediates are highly valuable in organic synthesis because they are stable, often crystalline, and act as potent neutral acylating agents. scilit.comacs.org

The formation of an N-acylbenzotriazole activates the acyl group, making it susceptible to nucleophilic attack. This methodology offers a significant advantage over the use of more reactive and less stable acyl chlorides. thieme-connect.com The resulting N-acylbenzotriazoles can efficiently acylate a wide range of nucleophiles, including ammonia, primary amines, and secondary amines, to produce primary, secondary, and tertiary amides, respectively, in high yields. scilit.comacs.org This process is characterized by mild reaction conditions and a simple workup, as the benzotriazole byproduct is easily removed. scilit.com

Participation in Benzotriazolylalkylation Reactions

The benzotriazole moiety within this compound can participate in further synthetic transformations beyond being a simple leaving group. N-Sulfonylbenzotriazoles have been identified as intermediates in the benzotriazolylalkylation of aromatic compounds. bu.edu.egnih.gov In these reactions, the benzotriazolyl group is transferred to a carbon atom, forming a new carbon-carbon or carbon-heteroatom bond. This application highlights the versatility of the benzotriazole system in constructing complex molecular frameworks. nih.gov

Convenient Synthesis of Sulfonyl Azides through Reaction with Azide (B81097) Salts

This compound serves as an effective precursor for the synthesis of 4-chlorophenylsulfonyl azide. Research has shown that 1-(arylsulfonyl)benzotriazoles react readily with sodium azide in a solvent like acetonitrile to yield the corresponding sulfonyl azides. researchgate.net This method is a convenient alternative to traditional routes that might employ harsher reagents. Sulfonyl azides are themselves versatile reagents in organic chemistry, notably used in diazo-transfer reactions and the synthesis of nitrogen-containing heterocycles. nih.gov

Table 3: Synthesis of Sulfonyl Azides

| Reactant 1 | Reactant 2 | Product | Solvent | Significance |

|---|

Contributions to Peptide and Peptidomimetic Synthesis Methodologies

The activation of carboxylic acids via N-acylbenzotriazoles, facilitated by reagents like this compound, is highly significant in peptide chemistry. thieme-connect.com The formation of a peptide bond is fundamentally an amidation reaction. N-(Protected-α-aminoacyl)benzotriazoles are efficient intermediates for this purpose, allowing for the rapid synthesis of dipeptides, tripeptides, and more complex peptide structures with high purity and retention of chiral integrity. researchgate.netacs.orgnih.gov

This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis. researchgate.netnih.gov The use of N-acylbenzotriazoles allows for the coupling of amino acid segments under mild conditions, which is crucial for preventing racemization and protecting sensitive functional groups within the peptide chain. acs.org The benzotriazole-based approach has enabled the efficient incorporation of bioactive moieties into peptides and the creation of peptidomimetics. researchgate.net

Integration in Chiral Synthesis and Stereoselective Transformations

While not a chiral auxiliary itself, this compound contributes to stereoselective synthesis primarily through the generation of N-acylbenzotriazole intermediates. A major advantage of using N-(protected-α-aminoacyl)benzotriazoles for peptide synthesis is the preservation of the original stereochemistry of the amino acids. researchgate.net The coupling reactions proceed with full retention of chirality, which is a critical requirement for the synthesis of biologically active peptides.

Furthermore, the core structure of the reagent has been incorporated into complex chiral molecules. For instance, a deuterated derivative of JD5037, a peripherally acting inverse agonist of the cannabinoid (CB1R) receptor, contains the N'-((4-chlorophenyl)sulfonyl) moiety as part of its complex stereodefined structure. nih.gov This demonstrates the integration of the 4-chlorophenylsulfonyl group into advanced, stereochemically pure pharmaceutical candidates.

Future Research Directions and Advanced Synthetic Strategies

Development of Sustainable and Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly pivotal in modern synthetic methodology, aiming to reduce waste, minimize energy consumption, and utilize safer materials. The synthesis and application of 1-(4-Chlorophenyl)sulfonylbenzotriazole and related sulfonating agents are ripe for innovation in this domain.

Future research should focus on developing synthetic routes that move away from traditional, often hazardous, reagents and solvents. For instance, the classical synthesis of sulfonyl chlorides, precursors to sulfonylbenzotriazoles, often involves harsh conditions. Greener alternatives are emerging, such as the use of sulfur dioxide surrogates like inorganic sulfites (e.g., potassium metabisulfite) which are abundant and inexpensive. researchgate.net Methodologies employing these surrogates can proceed through radical processes under catalyst-free conditions or with transition-metal catalysis under milder conditions. researchgate.net Another sustainable approach involves mechanochemical synthesis, which uses mechanical force (grinding) to drive reactions, often in the absence of bulk solvents. rsc.org A mechanochemical-assisted approach for decarboxylative sulfonylation has been reported, highlighting a metal-, base-, oxidant-, and solvent-free strategy with an excellent E-factor and atom economy. rsc.org

In its application for sulfonylation, green protocols are highly desirable. Research has demonstrated the feasibility of conducting sulfonylation reactions of amines in water, using a simple base like sodium carbonate as an acid scavenger, which allows for easy isolation of products through filtration. scilit.comsci-hub.se Performing reactions under neat (solvent-free) conditions at room temperature also represents a significant step forward in green synthesis, reducing both cost and environmental impact. sci-hub.sesapub.org The use of recyclable ionic liquids as both solvent and nucleophilic reagent in substitution reactions of sulfonate esters presents another innovative, green avenue. organic-chemistry.org

A summary of green chemistry metrics for a representative sustainable sulfonylation process is presented in Table 1.

Table 1: Green Chemistry Metrics for Mechanochemical Decarboxylative Sulfonylation

| Metric | Value/Description | Reference |

|---|---|---|

| Solvent | Water-assisted grinding; solvent-free conditions | rsc.org |

| Catalyst/Activator | Potassium iodide (50 mol%) | rsc.org |

| Conditions | Metal-catalyst-free, base-free, oxidant-free | rsc.org |

| Atom Economy | High, as byproducts are minimal | rsc.org |

| E-Factor | Low, indicating less waste generation | rsc.org |

Exploration of Catalytic Asymmetric Transformations Mediated by Chiral Analogues

Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. The development of chiral analogues of this compound could unlock new catalytic asymmetric transformations. While specific research into chiral versions of this exact reagent is nascent, the precedent set by other chiral auxiliaries and catalysts provides a clear roadmap.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Classic examples include oxazolidinones and camphorsultam (also known as Oppolzer's sultam), which are used to direct reactions like alkylations, aldol (B89426) reactions, and Michael additions with high diastereoselectivity. wikipedia.orgwikiwand.com Future work could involve designing and synthesizing benzotriazole-based chiral auxiliaries, potentially incorporating a chiral moiety into the benzotriazole (B28993) ring system or as a substituent on the sulfonyl group. Such reagents could be employed in the asymmetric synthesis of complex chiral molecules.

Furthermore, the development of chiral Brønsted acid or transition-metal catalysts for reactions involving sulfonyl-containing compounds is a burgeoning field. Chiral phosphoric acids, derived from BINOL, have been successfully used to catalyze atroposelective cyclodehydration reactions to form axially chiral 1,2,4-triazoles. nih.gov This demonstrates that a chiral environment can induce high enantioselectivity in the formation of heterocyclic structures. Research could explore using a chiral catalyst in conjunction with this compound to achieve enantioselective sulfonylation or to trigger asymmetric cascade reactions. For instance, the reaction of in-situ-generated N-triflyl-Rh-azavinyl carbenes (from 1-sulfonylated triazoles) with olefins in the presence of chiral dirhodium catalysts has been shown to produce enantioenriched cyclopropanes and dihydropyrroles. nih.gov

Key chiral auxiliaries that provide a conceptual basis for developing chiral analogues are listed in Table 2.

Table 2: Examples of Established Chiral Auxiliaries

| Chiral Auxiliary | Key Applications | Reference |

|---|---|---|

| Oxazolidinones | Asymmetric alkylations, aldol reactions | wikiwand.com |

| Camphorsultam | Asymmetric Michael additions, Claisen rearrangements | wikipedia.orgwikiwand.com |

| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.orgwikiwand.com |

| BINOL | Asymmetric synthesis, chiral ligand/catalyst precursor | wikipedia.orgwikiwand.com |

Investigation of Photochemical Transformations and Nitrogen Extrusion Pathways

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. The benzotriazole moiety is known to be photochemically active, and its behavior under UV irradiation has been a subject of interest. mdpi.com A key reaction pathway for 1-substituted-1H-benzotriazoles is the photolytic or pyrolytic extrusion of a molecule of nitrogen (N₂). mdpi.comresearchgate.net

This nitrogen extrusion generates a highly reactive 1,3-diradical intermediate. mdpi.com The fate of this diradical is diverse and depends on the substituents and the reaction environment. It can undergo intramolecular cyclization, react with solvents, or engage in intermolecular cycloadditions. researchgate.net For this compound, photochemical irradiation would be expected to generate a sulfonyl-substituted diradical. This reactive intermediate could be harnessed for various synthetic applications, such as the formation of new heterocyclic systems or for C-H functionalization reactions.

Studies on related benzotriazole derivatives show that irradiation can lead to the formation of indoles, benzimidazoles, and other complex fused rings. mdpi.comresearchgate.net For example, the photolysis of N1-vinylsubstituted benzotriazoles yields 2-acylindoles. mdpi.com The sunlight-induced photolysis of benzotriazoles in aqueous solution has also been studied, revealing pathways that can lead to compounds like aminophenol, suggesting that the reaction course can be influenced by the irradiation wavelength and conditions. nih.gov Future research should systematically investigate the photochemical behavior of this compound, exploring how the sulfonyl group influences the stability and reactivity of the resulting diradical and how this reactivity can be channeled into synthetically useful transformations.

Expansion of Substrate Scope and Reaction Diversity in Sulfonylation

While this compound is an effective sulfonating agent, a key area for future research is the systematic expansion of its substrate scope and the diversification of the reactions it can mediate. Current applications focus on the sulfonylation of nucleophiles like amines and alcohols. sapub.org Future work should explore its reactivity with a broader range of functional groups and in more complex molecular settings.

This includes the sulfonylation of less nucleophilic substrates, such as sterically hindered anilines or challenging alcohol frameworks. organic-chemistry.org The development of new catalytic systems, for example using indium or ytterbium(III) trifluoromethanesulfonate, has been shown to improve the efficiency of sulfonylation for such difficult substrates. organic-chemistry.org Another frontier is the C-sulfonylation of carbon nucleophiles, a reaction for which N-sulfonylbenzotriazoles have been shown to be advantageous reagents. scilit.com

Reaction diversity can be expanded by designing novel cascade or tandem reactions initiated by a sulfonylation event. For instance, a sulfonylation/cyclization sequence can be used to rapidly assemble complex heterocyclic structures. Copper-catalyzed radical sulfonylation/cyclization of unsaturated N-substituted enamides with sulfonyl chlorides has been developed to form six- and seven-membered rings. rsc.org Similarly, multicomponent reactions that incorporate the 4-chlorophenylsulfonyl group into the final product represent a powerful strategy for increasing molecular complexity in a single step. researchgate.netacs.org An example is the three-component synthesis of 4-sulfonyl-1,2,3-triazoles from a ketone, a sodium sulfinate, and an azide (B81097), where a p-chlorophenyl sulfonyl triazole was synthesized, albeit in a modest yield of 51%. nih.gov

A representative table of substrates for sulfonylation reactions is provided below.

Table 3: Substrate Scope in Sulfonylation Reactions

| Substrate Class | Specific Examples | Reaction Type | Reference |

|---|---|---|---|

| Alcohols | Primary, secondary, propargyl alcohols | O-Sulfonylation | sapub.orgorganic-chemistry.orgorganic-chemistry.org |

| Amines | Aniline, 4-nitroaniline, amino acids | N-Sulfonylation | sci-hub.sesapub.org |

| Enamides | Unsaturated N-substituted enamides | Sulfonylation/Cyclization | rsc.org |

| Alkenes | 1,5-dienes, electron-deficient olefins | Sulfonylative Cyclization, Multicomponent Sulfonylation | researchgate.netacs.org |

Synergistic Applications with Other Advanced Synthetic Methodologies

The true potential of a synthetic reagent is often realized when it is combined with other advanced methodologies. This compound can be integrated into synergistic catalytic cycles and multi-step reaction sequences to achieve transformations that are not possible with a single method.

One promising area is the combination with transition-metal catalysis. Dual catalytic systems, where two different metal catalysts operate in a concerted or sequential manner, can enable novel reaction pathways. For example, catalyst-controlled divergent reactions of N-sulfonyl-1,2,3-triazoles have been developed where a Pd(0) catalyst alone yields one product (isoquinolin-3-ones), while a tandem Rh(II)/Pd(0) system yields a completely different one (2-aminoindanones). rsc.org The development of tandem relay catalysis using N-sulfonyl-1,2,3-triazoles, which can act as azavinyl carbene precursors, has been demonstrated for the synthesis of complex enones. researchgate.net

Another synergistic approach involves combining sulfonylation with photoredox catalysis. This strategy can be used to generate sulfonyl radicals under mild, visible-light-induced conditions, which can then participate in a variety of addition and cyclization reactions. researchgate.net A synergistic photoredox/copper system has been reported for the sulfonylation of electron-deficient alkenes via an SO₂-insertion strategy, enabling the formation of sulfonyl-substituted lactones under mild conditions. acs.org Combining the reactivity of this compound with C-H activation, organocatalysis, or biocatalysis could also lead to novel and highly efficient synthetic transformations. For instance, a cascade reaction involving sulfonylation and a [2+3]-cycloaddition has been developed using arylsulfonyl methyl isocyanides, which act as both a sulfonyl source and a 1,3-dipolar reagent. nih.gov

Development of Flow Chemistry Protocols for Efficient Synthesis

Flow chemistry, or continuous flow synthesis, is a modern manufacturing paradigm that offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. google.comresearchgate.net Developing flow protocols for both the synthesis of this compound and its subsequent use in sulfonylation reactions is a critical direction for future research.

The synthesis of sulfonyl chlorides, the precursors to the title compound, has been successfully translated to a continuous flow process. rsc.orgresearchgate.net This allows for the safe handling of highly exothermic reactions and difficult reagents by using small reactor volumes and short residence times, leading to high space-time yields and improved process safety. rsc.org Similarly, the synthesis of sulfonamides and related N-sulfonyl-1,2,3-triazoles has been achieved efficiently under flow conditions, demonstrating the impact of this technology on library synthesis for drug discovery. researchgate.netacs.orgnih.gov A flow process for producing sulfonylurea compounds like chlorpropamide (B1668849) has been scaled up to achieve throughputs as high as 592 g/h with excellent yields. google.com

Future work should focus on developing an integrated, multi-step flow process for the production and in-line application of this compound. This "synthesis-on-demand" approach would avoid the isolation of potentially unstable intermediates and allow for the direct conversion of starting materials into final sulfonated products. Such protocols would be highly valuable for industrial-scale synthesis, offering a safer, more efficient, and more sustainable alternative to batch manufacturing. rsc.orgnih.gov

Compound Index

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) |

| 2-Acylindoles |

| 4-Chlorophenyl trifluoromethanesulfonate |

| 4-Sulfonyl-1,2,3-triazoles |

| Aminophenol |

| Arylsulfonyl methyl isocyanides |

| Benzene sulfonyl chloride |

| Camphorsultam |

| Chlorpropamide |

| Gliclazide |

| Isoquinolin-3-ones |

| n-Butyl 4-chlorophenyl sulfide |

| Oxazolidinones |

| p-Toluenesulfonyl chloride |

| Potassium metabisulfite |

| Pseudoephedrine |

| Sulfonyl chlorides |

| Tolbutamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.